molecular formula C16H21N3O4S B3581143 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B3581143
M. Wt: 351.4 g/mol
InChI Key: NDWQMAVPQXSBCU-UHFFFAOYSA-N
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Description

“2-Amino-5-tert-butyl-1,3,4-thiadiazole” is a thiadiazole derivative . It has been used in the preparation of various compounds such as “9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thiadiazolo)[3,2-a:3’,2’-d]-1,3,5-triazin-8-ium chloride”, “1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea”, and "N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide" .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-tert-butyl-1,3,4-thiadiazole” consists of a thiadiazole ring bound to a tert-butyl group . The specific molecular structure of “N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide” is not available in the retrieved information.


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-5-tert-butyl-1,3,4-thiadiazole” are not explicitly mentioned in the retrieved information .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-tert-butyl-1,3,4-thiadiazole” include a melting point of 183-187 °C (lit.) . The specific physical and chemical properties of “this compound” are not available in the retrieved information.

Safety and Hazards

“2-Amino-5-tert-butyl-1,3,4-thiadiazole” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H332 (Harmful if inhaled) .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-16(2,3)14-18-19-15(24-14)17-13(20)9-7-10(21-4)12(23-6)11(8-9)22-5/h7-8H,1-6H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWQMAVPQXSBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Reactant of Route 3
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

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